molecular formula C40H72O2 B14404575 4-(Nonadec-10-en-1-ylidene)-3-(octadec-9-en-1-yl)oxetan-2-one CAS No. 83708-16-1

4-(Nonadec-10-en-1-ylidene)-3-(octadec-9-en-1-yl)oxetan-2-one

Cat. No.: B14404575
CAS No.: 83708-16-1
M. Wt: 585.0 g/mol
InChI Key: DUDVZPDWGBCWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Nonadec-10-en-1-ylidene)-3-(octadec-9-en-1-yl)oxetan-2-one is an organic compound that belongs to the class of oxetanes. Oxetanes are four-membered cyclic ethers with significant interest in organic chemistry due to their unique ring strain and reactivity. This compound features long aliphatic chains with double bonds, which may impart unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Nonadec-10-en-1-ylidene)-3-(octadec-9-en-1-yl)oxetan-2-one can be achieved through several synthetic routes:

    Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

    Aldol Condensation: Another method could involve aldol condensation followed by cyclization to form the oxetane ring.

Industrial Production Methods

Industrial production methods for such compounds typically involve:

    Batch Reactors: Using batch reactors where the reactants are mixed and allowed to react over a period.

    Continuous Flow Reactors: For large-scale production, continuous flow reactors may be used to ensure a steady supply of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Nonadec-10-en-1-ylidene)-3-(octadec-9-en-1-yl)oxetan-2-one can undergo various chemical reactions:

    Oxidation: The double bonds in the aliphatic chains can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reducing Agents: Such as hydrogen gas with a palladium catalyst for hydrogenation.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Epoxides: From oxidation of double bonds.

    Saturated Compounds: From reduction of double bonds.

    Substituted Oxetanes: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving cyclic ethers.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Nonadec-10-en-1-ylidene)-3-(octadec-9-en-1-yl)oxetan-2-one would depend on its specific application:

    Molecular Targets: Could interact with enzymes or receptors in biological systems.

    Pathways Involved: May participate in metabolic pathways or chemical reactions involving cyclic ethers.

Comparison with Similar Compounds

Similar Compounds

    Oxetane: The parent compound with a four-membered ring.

    3,3-Dimethyloxetane: A derivative with methyl groups on the ring.

    4-Phenyl-2-oxetanone: An oxetane with a phenyl group and a ketone functionality.

Uniqueness

4-(Nonadec-10-en-1-ylidene)-3-(octadec-9-en-1-yl)oxetan-2-one is unique due to its long aliphatic chains with double bonds, which may impart distinct physical and chemical properties compared to other oxetanes.

Properties

CAS No.

83708-16-1

Molecular Formula

C40H72O2

Molecular Weight

585.0 g/mol

IUPAC Name

4-nonadec-10-enylidene-3-octadec-9-enyloxetan-2-one

InChI

InChI=1S/C40H72O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-38(40(41)42-39)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37-38H,3-16,21-36H2,1-2H3

InChI Key

DUDVZPDWGBCWHP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCC=C1C(C(=O)O1)CCCCCCCCC=CCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.